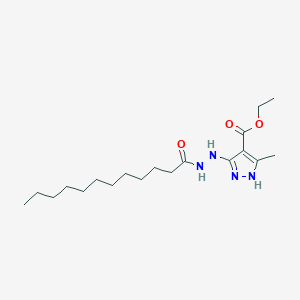![molecular formula C26H24ClN3O4 B290125 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is not fully understood. However, studies have shown that this compound has the ability to inhibit various enzymes and signaling pathways that are involved in disease progression. This inhibition leads to the suppression of cell growth and proliferation, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has various biochemical and physiological effects. Studies have shown that this compound has the ability to induce apoptosis, inhibit angiogenesis, and modulate the immune system. These effects make it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone in lab experiments is its unique chemical structure, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are various future directions for the study of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone. One of the most significant directions is the development of more efficient synthesis methods that can produce this compound in large quantities. Additionally, the study of the mechanism of action and the biochemical and physiological effects of this compound can lead to the development of more effective therapeutic agents for various diseases. Finally, the study of the potential side effects of this compound can lead to the development of safer therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation of 3,4-dimethoxybenzaldehyde, 3-methoxybenzylamine, and 5-chloro-1-phenylpyrazin-2(1H)-one in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has various scientific research applications due to its unique chemical structure. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases.
Propriétés
Formule moléculaire |
C26H24ClN3O4 |
|---|---|
Poids moléculaire |
477.9 g/mol |
Nom IUPAC |
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methylamino]-1-phenylpyrazin-2-one |
InChI |
InChI=1S/C26H24ClN3O4/c1-32-20-11-7-8-17(14-20)16-28-25-26(31)30(19-9-5-4-6-10-19)23(24(27)29-25)18-12-13-21(33-2)22(15-18)34-3/h4-15H,16H2,1-3H3,(H,28,29) |
Clé InChI |
KEWJCBHFKNBFCA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC(=CC=C4)OC)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC(=CC=C4)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)


![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)